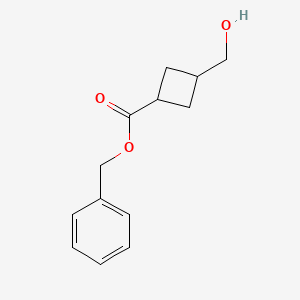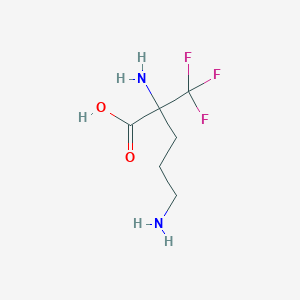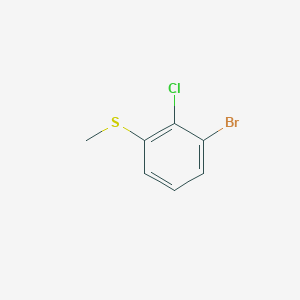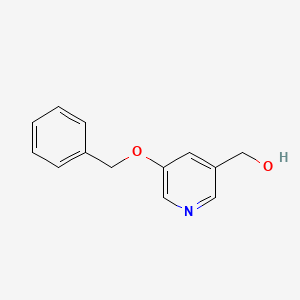
Bismuth Tin eutectic lump
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Bismuth Tin eutectic lump is a metallic alloy composed of bismuth and tin in a specific ratio that forms a eutectic mixture. This alloy is known for its low melting point and is commonly used in various industrial applications, particularly in soldering and electronic packaging. The eutectic composition of bismuth and tin allows the alloy to melt and solidify at a single, consistent temperature, making it highly desirable for applications requiring precise thermal control.
準備方法
Synthetic Routes and Reaction Conditions
The preparation of Bismuth Tin eutectic lump typically involves the melting of pure bismuth and tin metals in a specific ratio. The eutectic composition is achieved by combining 58% bismuth and 42% tin by weight. The metals are melted together in a crucible at a temperature above the eutectic point, which is approximately 139°C. Once the metals are fully melted and mixed, the alloy is allowed to cool and solidify, forming the eutectic lump.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale melting and casting processes. The metals are melted in industrial furnaces and then cast into molds to form lumps or ingots. The process is carefully controlled to ensure the correct eutectic composition and to minimize impurities. Advanced techniques such as vacuum melting and hydraulic pressure injection may be used to produce high-purity and uniform eutectic alloys .
化学反応の分析
Types of Reactions
Bismuth Tin eutectic lump undergoes various chemical reactions, including oxidation, reduction, and alloying reactions. The alloy is particularly known for its behavior during solidification, where unique microstructures can form.
Common Reagents and Conditions
Oxidation: The alloy can oxidize when exposed to air, forming oxides of bismuth and tin. This reaction is typically slow at room temperature but can be accelerated at higher temperatures.
Reduction: Reduction reactions involving this compound are less common but can occur in the presence of strong reducing agents.
Alloying: The alloy can form intermetallic compounds with other metals, such as silver or copper, under specific conditions.
Major Products Formed
The major products formed from the reactions of this compound include bismuth oxide, tin oxide, and various intermetallic compounds. The specific products depend on the reaction conditions and the presence of other elements .
科学的研究の応用
Bismuth Tin eutectic lump has a wide range of scientific research applications:
Chemistry: Used as a low-melting-point solder in chemical synthesis and analysis.
Biology: Employed in the preparation of biological samples for electron microscopy.
Medicine: Investigated for its potential use in medical devices and implants due to its biocompatibility.
Industry: Widely used in electronic packaging, particularly in the production of lead-free solders for electronic components
作用機序
The mechanism of action of Bismuth Tin eutectic lump primarily involves its low melting point and excellent wettability. When used as a solder, the alloy melts and flows into the gaps between metal surfaces, creating a strong bond upon solidification. The molecular targets and pathways involved include the formation of intermetallic compounds at the interface between the solder and the substrate, which enhances the mechanical strength and electrical conductivity of the joint .
類似化合物との比較
Similar Compounds
Lead-Tin Eutectic Alloy: Similar in application but contains lead, which is toxic and environmentally harmful.
Silver-Tin Eutectic Alloy: Offers higher mechanical strength but is more expensive.
Indium-Tin Eutectic Alloy: Used in specialized applications requiring very low melting points.
Uniqueness
Bismuth Tin eutectic lump is unique due to its combination of low melting point, non-toxicity, and excellent wettability. Unlike lead-based solders, it is environmentally friendly and safe for use in consumer electronics. Its lower cost compared to silver-based solders makes it an attractive option for a wide range of applications .
特性
IUPAC Name |
bismuth;tin |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Bi.Sn |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWVAUCBYEDDGAD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Sn].[Bi] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
BiSn |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![N-[3-(Trimethoxysilyl)propyl]octan-1-amine](/img/structure/B6327476.png)






